[4-(Aminomethyl)-2-methoxyphenyl]methanol
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Overview
Description
[4-(Aminomethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C8H11NO2. It is also known by other names such as vanillylamine and 4-hydroxy-3-methoxybenzylamine . This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a phenyl ring, along with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-methoxyphenyl]methanol can be achieved through various methods. One common approach involves the reduction of 4-(aminomethyl)-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-2-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the phenolic hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
[4-(Aminomethyl)-2-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol: Lacks the methoxy group present in [4-(Aminomethyl)-2-methoxyphenyl]methanol.
4-(Aminomethyl)-2,6-dimethylphenol: Contains additional methyl groups on the phenyl ring.
4-(Aminomethyl)-2-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
The presence of both the aminomethyl and methoxy groups in this compound makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[4-(aminomethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
XPDRVHMVUFYUFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)CO |
Origin of Product |
United States |
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